A-Technical-Guide-to-4-Amino-5-chloro-2-methoxybenzaldehyde
A-Technical-Guide-to-4-Amino-5-chloro-2-methoxybenzaldehyde
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An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
4-Amino-5-chloro-2-methoxybenzaldehyde is a substituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry. Its unique arrangement of amino, chloro, methoxy, and aldehyde functional groups on a benzene ring makes it a versatile intermediate for the synthesis of complex heterocyclic compounds and pharmacologically active molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in drug discovery and development. The strategic placement of the electron-donating amino and methoxy groups, alongside the electron-withdrawing chloro and aldehyde groups, dictates its reactivity and makes it a valuable precursor for creating targeted molecular architectures.
Chemical Identity and Properties
Correctly identifying a chemical compound is the foundation of all scientific research. The Chemical Abstracts Service (CAS) number is a unique identifier that eliminates ambiguity.
The definitive CAS number for 4-Amino-5-chloro-2-methoxybenzaldehyde is 145742-50-3 [1][2].
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and chemical properties is essential for its application in research and synthesis. The properties of 4-Amino-5-chloro-2-methoxybenzaldehyde are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 145742-50-3 | [1][2] |
| Molecular Formula | C₈H₈ClNO₂ | [1] |
| Molecular Weight | 185.61 g/mol | [1][2] |
| IUPAC Name | 4-amino-5-chloro-2-methoxybenzaldehyde | N/A |
| Boiling Point | 340.5 ± 42.0 °C at 760 mmHg | [2] |
| Purity | Typically ≥95% - 97% | [1][2] |
| Storage Conditions | 2-8°C, protected from light, under inert gas | [2] |
Synthesis and Reaction Mechanisms
The synthesis of 4-Amino-5-chloro-2-methoxybenzaldehyde is not commonly detailed as a standard laboratory preparation in publicly available literature, suggesting it is often synthesized as an intermediate within a larger multi-step synthesis. However, a logical synthetic pathway can be proposed based on fundamental organic chemistry principles, starting from more readily available precursors like 4-amino-2-methoxybenzoic acid.
Proposed Synthetic Workflow
The following diagram illustrates a plausible synthetic route. The key steps involve electrophilic chlorination followed by the reduction of a carboxylic acid to an aldehyde.
Caption: Proposed synthesis of 4-Amino-5-chloro-2-methoxybenzaldehyde.
Mechanistic Considerations
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Step 1: Chlorination: The starting material, 4-amino-2-methoxybenzoic acid, possesses two strongly activating groups (amino and methoxy). These groups are ortho, para-directing. The position ortho to the amino group and meta to the methoxy group (C5) is sterically accessible and electronically activated, making it the most likely site for electrophilic chlorination. Reagents like N-Chlorosuccinimide (NCS) provide a controlled source of electrophilic chlorine.
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Step 2: Reduction: The direct reduction of a carboxylic acid to an aldehyde can be challenging as over-reduction to the alcohol is common. A robust method involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride (using thionyl chloride) or an ester, which can then be reduced to the aldehyde using a mild and sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride or Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This prevents further reduction to the alcohol.
Applications in Drug Discovery and Medicinal Chemistry
The true value of 4-Amino-5-chloro-2-methoxybenzaldehyde lies in its role as a versatile intermediate for pharmacologically active molecules. Its structure is a key component in the development of various therapeutic agents.
Precursor for Prokinetic Agents
This benzaldehyde derivative is primarily used in the synthesis of prokinetic agents, which are drugs that enhance gastrointestinal motility.[2] These drugs are often used to treat disorders like gastroparesis, dyspepsia, and gastroesophageal reflux disease (GERD). The benzamide derivatives synthesized from this aldehyde are known to interact with serotonin (5-HT) and dopamine (D2) receptors in the gut.[3]
Synthesis of Serotonin 5-HT3 and Dopamine D2 Receptor Antagonists
Research has shown that benzamides derived from 4-amino-5-chloro-2-methoxybenzoic acid (a close derivative of the title compound) can be used to create potent dual antagonists for both serotonin 5-HT3 and dopamine D2 receptors.[3] These dual-action antagonists are investigated as potential broad-spectrum antiemetic agents, for example, to combat the nausea and vomiting induced by cancer chemotherapy.[3] The aldehyde functional group is a key handle for elaboration into the final drug structures, often through reductive amination or condensation reactions.
Role of Substituents in Pharmacological Activity
The specific substituents on the benzene ring are critical for biological activity.
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The methoxy (-OCH₃) and chloro (-Cl) groups play significant roles in modulating the electronic properties and binding interactions of the final drug molecule with its target receptor.[4]
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The amino (-NH₂) group is often a key site for further chemical modification, allowing for the attachment of various side chains that can fine-tune the drug's potency, selectivity, and pharmacokinetic properties.[3]
The following diagram illustrates the logical flow from the intermediate to its application.
Caption: Role of the intermediate in the drug discovery pipeline.
Safety, Handling, and Storage
Hazard Identification
Based on analogous compounds, the following GHS hazard statements are likely applicable:
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H302: Harmful if swallowed.[5]
Recommended Handling and PPE
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][7]
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Personal Protective Equipment (PPE):
-
Hygiene Measures: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.
Storage
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.[8]
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For long-term stability, it is recommended to store at refrigerated temperatures (2-8°C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde and amino groups.[2]
Conclusion
4-Amino-5-chloro-2-methoxybenzaldehyde (CAS No. 145742-50-3) is a high-value chemical intermediate with significant applications in medicinal chemistry. Its carefully arranged functional groups provide a versatile platform for the synthesis of complex drug molecules, particularly those targeting gastrointestinal disorders and chemotherapy-induced emesis. A comprehensive understanding of its synthesis, reactivity, and handling is crucial for researchers and drug development professionals seeking to leverage its potential in creating novel therapeutics.
References
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PubChem. 4-Amino-5-chloro-2-methoxybenzamide. National Center for Biotechnology Information. Available from: [Link]
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PubChem. 4-Amino-5-chloro-2-methoxybenzoic acid. National Center for Biotechnology Information. Available from: [Link]
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PrepChem.com. Synthesis of 4-amino-5-chloro-2-methoxybenzamide. Available from: [Link]
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Chemical & Pharmaceutical Bulletin. Synthesis and Structure–Activity Relationships of 4-Amino-5-chloro-N-(1,4-dialkylhexahydro-1,4-diazepin-6-yl)-2-methoxybenzamide. Available from: [Link]
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Bio-Active. Safety Data Sheet for related compounds. Available from: [Link]
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LookChem. 4-Methoxybenzaldehyde wiki. Available from: [Link]
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ResearchGate. A convenient synthesis of methyl 4-amino-5-chloro-2-methoxybenzoate. Available from: [Link]
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Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. Available from: [Link]
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